1-(2-(Triethoxysilyl)ethyl)aziridine

Description

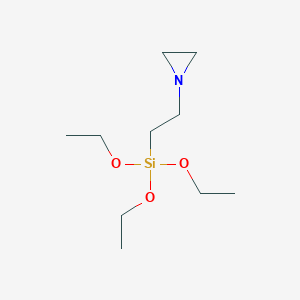

Structure

2D Structure

3D Structure

Properties

CAS No. |

18297-22-8 |

|---|---|

Molecular Formula |

C10H23NO3Si |

Molecular Weight |

233.38 g/mol |

IUPAC Name |

2-(aziridin-1-yl)ethyl-triethoxysilane |

InChI |

InChI=1S/C10H23NO3Si/c1-4-12-15(13-5-2,14-6-3)10-9-11-7-8-11/h4-10H2,1-3H3 |

InChI Key |

NODBPDRYGJHPDD-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCN1CC1)(OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 2 Triethoxysilyl Ethyl Aziridine

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine ring (approximately 26-27 kcal/mol) makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. clockss.org These reactions can be initiated by either nucleophilic or electrophilic species.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common and well-studied pathway for the ring-opening of aziridines. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.

The ring-opening of aziridines with carboxylic acids and alcohols is a synthetically valuable transformation that yields β-amino esters and β-amino ethers, respectively. iitk.ac.innih.gov In the case of 1-(2-(triethoxysilyl)ethyl)aziridine, the nitrogen atom of the aziridine ring can be protonated by an acid, forming an aziridinium (B1262131) ion. This activated intermediate is then susceptible to nucleophilic attack by the carboxylate or alkoxide.

For instance, the reaction of N-tosyl aziridines with aldehydes, catalyzed by an N-heterocyclic carbene, can unexpectedly produce carboxylates of 1,2-amino alcohols. organic-chemistry.org This suggests a pathway where the aldehyde is activated by the carbene and then attacks the aziridine. organic-chemistry.org The reaction of 1-ethoxycarbonylaziridines with acetic acid in cyclohexane (B81311) has been shown to follow an A-2 mechanism, where the rate is first order in the aziridine and second order in acetic acid. psu.edu This indicates that the acid plays a catalytic role in the ring-opening process. psu.edu

The presence of a substituent on the aziridine ring can influence the regioselectivity of the attack. For example, in the acid-catalyzed ring-opening of 2-substituted aziridines, the nucleophile can attack at either the substituted or unsubstituted carbon atom. researchgate.net The outcome is often dependent on a delicate balance of steric and electronic factors. researchgate.net

The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of its reactivity. In non-activated aziridines, such as this compound where the nitrogen substituent is an electron-donating alkyl group, activation by an electrophile is typically required prior to nucleophilic attack. nih.gov This activation, often by protonation or Lewis acid coordination, forms an aziridinium ion. nih.gov The subsequent nucleophilic attack generally proceeds via an SN2-type mechanism.

The site of nucleophilic attack is influenced by both steric and electronic factors. Generally, in the absence of overriding steric hindrance, the nucleophile attacks the less substituted carbon atom of the aziridinium ion. However, the presence of substituents on the ring can direct the attack to a specific carbon. For instance, the ring-opening of 2-aryl-N-tosylaziridines with alcohols in the presence of a Lewis acid like Cu(OTf)₂ occurs with high regioselectivity, favoring attack at the benzylic position to yield 1,2-amino ethers. iitk.ac.in

Diastereoselectivity is also a key consideration, particularly when the aziridine or the nucleophile is chiral. The SN2 nature of the ring-opening typically leads to an inversion of configuration at the carbon atom that is attacked. This stereospecificity is valuable in asymmetric synthesis. iitk.ac.in For example, the reaction of enantiomerically pure (R)-2-phenyl-N-tosylaziridine with various alcohols produces the corresponding nonracemic 1,2-amino ethers with good to excellent enantiomeric excess. iitk.ac.in

Catalysis plays a pivotal role in controlling the selectivity of aziridine ring-opening reactions.

Acid Catalysis: As previously mentioned, both Brønsted and Lewis acids can activate the aziridine ring towards nucleophilic attack. iitk.ac.in Lewis acids are particularly effective in promoting regioselective SN2-type ring-opening reactions. iitk.ac.inacs.orgnih.gov For example, Cu(OTf)₂ has been successfully employed to catalyze the ring-opening of 2-aryl-N-tosylazetidines and aziridines with alcohols. iitk.ac.in The choice of Lewis acid can influence the outcome of the reaction.

Transition-Metal Catalysis: Transition-metal catalysts offer a powerful and versatile platform for controlling the regioselectivity and stereochemistry of aziridine ring-opening. scilit.comresearchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions of aziridines with organoboron reagents have been developed to form C(sp³)–C, C(sp³)–B, and C(sp³)–Si bonds with high regioselectivity and stereoinversion. acs.org The mechanism often involves the oxidative addition of the aziridine to the metal center, followed by transmetalation and reductive elimination. mdpi.com The regioselectivity of the initial oxidative addition step is crucial in determining the final product. mdpi.comacs.org The choice of the transition metal and the ligands can be used to tune the regioselectivity of the ring-opening. mdpi.com

| Catalyst System | Nucleophile | Product Type | Key Features |

| **Acid Catalysis (e.g., Cu(OTf)₂) ** | Alcohols | 1,2-Amino Ethers | High regioselectivity for attack at the benzylic position in 2-aryl-N-tosylaziridines. iitk.ac.in |

| Transition-Metal Catalysis (e.g., Palladium) | Organoboron reagents | β-Functionalized Alkylamines | High regioselectivity and stereoinversion, allowing for the synthesis of enantioenriched products. acs.org |

| N-Heterocyclic Carbenes | Aldehydes | Carboxylates of 1,2-Amino Alcohols | Unexpected reaction pathway with high regioselectivity. organic-chemistry.org |

Electrophilic Ring-Opening Mechanisms (e.g., Lewis Acid Activation)

In this pathway, an electrophile directly attacks the nitrogen atom of the aziridine ring. For non-activated aziridines, this typically involves a Lewis acid. nih.gov The coordination of the Lewis acid to the nitrogen atom forms a highly reactive aziridinium ion equivalent, which is then susceptible to ring-opening by a nucleophile, which can be the counter-anion of the Lewis acid or an external nucleophile. nih.gov This activation method is crucial for the ring-opening of aziridines bearing electron-donating groups on the nitrogen, such as the ethyl group in this compound. nih.gov The electrophilic activation can also be achieved using other electrophiles like acyl halides or trialkylsilyl halides. nih.gov The reaction of chiral 2-acyl-(1-phenylethyl)aziridines with acid chlorides proceeds through the formation of an acylaziridinium ion intermediate, which is then opened by the chloride anion. bioorg.org

Reactivity of the Triethoxysilyl Group

The triethoxysilyl group is the other key reactive center in this compound. Its reactivity is dominated by hydrolysis and subsequent condensation reactions. innospk.com

Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilyl moiety are hydrolyzed to form silanol (B1196071) groups (-Si-OH) and ethanol. This reaction can be catalyzed by either acids or bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water. researchgate.net The hydrolysis proceeds stepwise, forming mono-, di-, and tri-silanol species.

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with the remaining ethoxy groups. This process leads to the formation of stable siloxane bonds (-Si-O-Si-), resulting in the creation of oligomeric or polymeric structures. innospk.com This ability to form a cross-linked network is fundamental to the use of such organosilanes as coupling agents and in the formation of hybrid organic-inorganic materials. innospk.com

The reactivity of the triethoxysilyl group can be influenced by the nature of the organic substituent attached to the silicon atom. afinitica.com The electron-donating or withdrawing nature of the substituent can affect the electron density at the silicon center and, consequently, the rates of hydrolysis and condensation.

| Reaction | Reagents | Products | Conditions |

| Hydrolysis | Water | Silanols (-Si-OH) and Ethanol | Acid or base catalysis. researchgate.net |

| Condensation | Silanols and/or Ethoxy groups | Siloxane bonds (-Si-O-Si-) | Typically follows hydrolysis. |

Hydrolysis and Condensation Phenomena of Alkoxysilane Functions

The triethoxysilane (B36694) group of this compound is susceptible to hydrolysis and condensation reactions, a characteristic feature of alkoxysilanes. chemrxiv.orggelest.com This process is typically initiated by the presence of water and can be catalyzed by either acids or bases. nih.govmst.edu

The hydrolysis mechanism involves the stepwise substitution of the ethoxy groups (–OEt) with hydroxyl groups (–OH), proceeding through di- and mono-ethoxysilanol intermediates to ultimately form a silanetriol, 1-(2-(trihydroxysilyl)ethyl)aziridine. bioorg.orgresearchgate.net The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. nih.govnih.gov For amino-functionalized silanes, intramolecular catalysis can occur, where the amine functionality can influence the hydrolysis rate. nih.govlibretexts.orgnih.gov

Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions with other silanols or remaining ethoxy groups. This process leads to the formation of stable siloxane bonds (Si–O–Si) and the elimination of water or ethanol, respectively. nih.gov The condensation can result in the formation of a range of structures, from simple dimers and linear or cyclic oligomers to highly cross-linked three-dimensional networks. nih.gov

Table 1: Stages of Hydrolysis and Condensation of this compound

| Stage | Reaction | Key Species Involved | Resulting Structure |

| Hydrolysis | Stepwise replacement of ethoxy groups with hydroxyl groups. | This compound, Water, Catalyst (acid or base) | 1-(2-(trihydroxysilyl)ethyl)aziridine (Silanetriol) and ethanol |

| Condensation | Formation of siloxane bonds between silanol groups. | Silanols, ethoxysilanes | Dimers, Oligomers, and Polymeric networks with Si-O-Si linkages |

Interplay between Aziridine Ring Reactivity and Silane (B1218182) Hydrolysis

The simultaneous presence of the aziridine ring and the triethoxysilane group within the same molecule leads to a potential interplay between their respective reactivities. While direct studies on this compound are limited, the reactivity of each functional group can be influenced by the other's state, particularly the hydrolysis of the silane.

The hydrolysis of the triethoxysilane moiety to a silanetriol introduces polar hydroxyl groups in proximity to the aziridine ring. This change in the local chemical environment can affect the nucleophilicity and basicity of the aziridine nitrogen. The presence of these hydroxyl groups may facilitate intramolecular interactions, potentially influencing the aziridine ring's susceptibility to ring-opening reactions. nih.gov

Conversely, the aziridine ring, being a basic nitrogen heterocycle, can influence the local pH at the molecular level, which in turn can affect the rate of hydrolysis and condensation of the neighboring alkoxysilane groups. nih.gov For instance, the nitrogen atom could act as an internal catalyst for the hydrolysis process. The regioselectivity of aziridine ring-opening is known to be sensitive to the nature of substituents and the reaction conditions, suggesting that the transformation of the silane group could modulate the outcome of reactions involving the aziridine. nih.govresearchgate.net

Cross-Coupling and Transformational Reactions Involving the Aziridine-Silane Scaffold

The this compound scaffold is amenable to a variety of cross-coupling and transformational reactions, allowing for the further functionalization and elaboration of its molecular structure.

While the C-Si bond in this compound is generally stable, its modification can be achieved through specific synthetic strategies. nih.govias.ac.in Organosilicon compounds are known to participate in cross-coupling reactions, such as the Hiyama-Denmark coupling, which typically involve the reaction of an organosilane with an organic halide in the presence of a palladium catalyst. gelest.com Although specific examples with this compound are not extensively documented, the principles of these reactions suggest that the silyl (B83357) moiety could be a handle for introducing new carbon-based substituents.

Furthermore, the cleavage of the C-Si bond can be induced under certain conditions, for instance, by using strong nucleophiles like fluoride (B91410) ions or under oxidative conditions. nih.govresearchgate.netnih.gov This allows for the replacement of the silyl group with other functionalities, providing a route to diverse derivatives.

Table 2: Potential C-Si Bond Modification Reactions

| Reaction Type | Reagents | Potential Product |

| Hiyama-Denmark Coupling | Organic Halide, Palladium Catalyst, Fluoride Source | Aryl- or Alkyl-substituted Aziridine |

| Oxidative Cleavage | Oxidizing Agent (e.g., H₂O₂) | Hydroxylated Aziridine Derivative |

| Fluoride-induced Cleavage | Fluoride Source (e.g., TBAF) | Desilylated Aziridine Ethylamine |

Ligand relay catalysis is an emerging strategy in organic synthesis that utilizes multiple ligands to facilitate different steps of a catalytic cycle with a single metal center. nih.govnih.govresearchgate.netrsc.org This approach can enhance reaction efficiency and selectivity in complex transformations. nih.gov In the context of this compound, the bifunctional nature of the molecule, with both a coordinating amine and a modifiable silane, presents opportunities for its application in ligand relay catalysis and multi-component reactions. nih.govresearchgate.netnih.govrug.nlmdpi.com

The aziridine nitrogen can act as a coordinating ligand for a transition metal catalyst, while the silane moiety could be involved in a separate transformation or act as an anchor to a solid support. Although direct applications with this specific molecule are not widely reported, the concept has been demonstrated with other bifunctional silanes and amines. nih.govnih.govresearchgate.net Such systems could enable novel multi-component reactions where the aziridine and silane moieties participate in a concerted or sequential manner to build complex molecular architectures.

Polymerization and Oligomerization Initiated by Aziridine Reactivity (focus on chemical pathways)

The strained three-membered ring of the aziridine moiety in this compound makes it a potential monomer for ring-opening polymerization (ROP). rsc.orgscilit.com The polymerization can proceed through either cationic or anionic pathways, depending on the initiator used. acs.orgmpg.de

In cationic ring-opening polymerization (CROP) , an electrophilic initiator (e.g., a protic acid or a Lewis acid) activates the aziridine by protonating or coordinating to the nitrogen atom, forming a reactive aziridinium ion. acs.orgmpg.de Subsequent nucleophilic attack by another monomer molecule on one of the ring carbons leads to ring opening and chain propagation. For unsubstituted aziridines, this often results in branched polymers due to the primary and secondary amines in the polymer backbone also acting as nucleophiles. acs.org

Anionic ring-opening polymerization (AROP) of aziridines typically requires an N-activating group (e.g., a sulfonyl group) to increase the acidity of the N-H proton and stabilize the resulting anion. osti.govmdpi.com While this compound lacks such a strong activating group, polymerization could potentially be initiated by a strong base that deprotonates the aziridine nitrogen. The resulting amide anion would then act as the nucleophile to open another monomer's ring. The reactivity in this case is expected to be lower than for activated aziridines. acs.orgosti.gov

The hydrolysis and condensation of the triethoxysilane groups can occur concurrently with or subsequent to the polymerization of the aziridine rings. This dual reactivity allows for the formation of organic-inorganic hybrid polymers, where the poly(ethyleneimine)-like chains are cross-linked through siloxane bonds. The final polymer architecture can be tailored by controlling the conditions for both the ring-opening polymerization and the silane condensation. rsc.orgdrexel.edu

Table 3: Potential Polymerization Pathways

| Polymerization Type | Initiator Type | Propagation Mechanism | Potential Polymer Structure |

| Cationic Ring-Opening | Protic or Lewis Acids | Nucleophilic attack of monomer on aziridinium ion | Branched poly(ethyleneimine)-like chains with pendant silyl groups |

| Anionic Ring-Opening | Strong Bases | Nucleophilic attack of aziridinyl anion on monomer | Linear poly(ethyleneimine)-like chains with pendant silyl groups |

| Hybrid Polymerization | Combination of ROP and Condensation | Concurrent or sequential polymerization and siloxane formation | Cross-linked organic-inorganic hybrid network |

Advanced Applications in Materials Science and Polymer Engineering Via Chemical Interactions

Role as a Coupling Agent at Organic-Inorganic Interfaces

The unique molecular architecture of 1-(2-(Triethoxysilyl)ethyl)aziridine allows it to act as a molecular bridge between dissimilar materials. The triethoxysilyl group provides a mechanism for bonding to inorganic substrates, while the aziridine (B145994) ring offers a reactive site for interaction with organic polymers.

Chemical Bonding Mechanisms with Diene Elastomers through Aziridine Cycloaddition

The terminal aziridine group of this compound is capable of undergoing cycloaddition reactions. This reactivity allows for the formation of stable covalent bonds with the unsaturated carbon-carbon double bonds present in the backbone of diene elastomers such as polybutadiene (B167195) and polyisoprene. This reaction proceeds via a ring-opening mechanism of the strained aziridine ring, leading to the formation of a new, larger heterocyclic structure that is integrated into the polymer chain. This covalent linkage at the interface between the filler and the elastomer matrix is crucial for efficient stress transfer and improved mechanical properties of the composite material.

Surface Functionalization of Inorganic Particulate Fillers via Silane (B1218182) Condensation

The triethoxysilyl end of the this compound molecule is responsible for its ability to bond to inorganic surfaces. In the presence of moisture, the ethoxy groups on the silicon atom hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, and metal oxides. This condensation reaction results in the formation of stable covalent siloxane (Si-O-Si) bonds, effectively grafting the coupling agent onto the filler surface. This surface modification, or functionalization, transforms the hydrophilic inorganic surface into a more organophilic one, improving its compatibility and dispersion within a polymer matrix.

Crosslinking Chemistry in Polymeric Systems

The aziridine functionality of this compound also serves as a potent crosslinking agent for various polymer systems, particularly those containing reactive functional groups.

Chemical Crosslinking Mechanisms with Carboxyl-Functionalized Polymers (e.g., Polyacrylates, Polyurethanes)

Polymers containing carboxylic acid groups, such as certain polyacrylates and polyurethanes, can be effectively crosslinked using this compound. The crosslinking reaction occurs through the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the aziridine ring. This results in the opening of the three-membered ring and the formation of a stable ester linkage, effectively creating a bridge between two polymer chains. This process is often catalyzed by heat and can proceed without the generation of volatile byproducts, making it an attractive method for creating crosslinked polymer networks.

Formation of Intermolecular and Intramolecular Crosslinks within Polymer Networks

The reaction of this compound with functionalized polymers can lead to the formation of both intermolecular and intramolecular crosslinks. Intermolecular crosslinks are formed when a single coupling agent molecule reacts with two different polymer chains, creating a network structure that enhances the material's modulus and strength. Intramolecular crosslinks, on the other hand, occur when the coupling agent reacts with two functional groups on the same polymer chain, leading to the formation of loops. The balance between these two types of crosslinks can significantly influence the final properties of the polymer network, such as its elasticity and swelling behavior.

Chemical Principles Governing Achieved Crosslink Densities

The final crosslink density achieved in a polymer network is governed by several key chemical principles. The concentration of both the crosslinking agent, this compound, and the reactive functional groups on the polymer chains is a primary factor. A higher concentration of either component will generally lead to a higher crosslink density. The reaction conditions, including temperature and time, also play a crucial role, as they affect the rate and extent of the crosslinking reaction. Furthermore, the accessibility of the functional groups on the polymer chains and the potential for steric hindrance can influence the efficiency of the crosslinking process and, consequently, the final crosslink density.

Covalent Integration into Polymer Architectures for Tailored Macromolecular Properties

The bifunctional nature of this compound, possessing both a reactive aziridine ring and a hydrolyzable triethoxysilyl group, allows for its covalent integration into a wide array of polymer architectures. This integration can be achieved through various strategies, primarily categorized as "grafting to" and "grafting from" techniques, enabling the precise tailoring of macromolecular properties for advanced applications in materials science and polymer engineering.

The triethoxysilyl moiety serves as a potent anchor for covalent attachment to substrates rich in hydroxyl groups, such as silica, glass, and metal oxides, through hydrolysis and condensation reactions. Concurrently, the aziridine ring offers a site for nucleophilic attack and ring-opening polymerization, allowing for the growth of polymer chains or linkage to other polymer backbones. nih.govbenicewiczgroup.comuniv.kiev.uamdpi.com This dual reactivity is fundamental to its utility in creating sophisticated polymer systems with enhanced mechanical, thermal, and surface properties.

One of the primary methods for integration involves the ring-opening of the aziridine moiety. This can be initiated by various nucleophiles, leading to the formation of a stable covalent bond. rsc.orgmdpi.com In the context of polymer modification, functional groups on an existing polymer, such as amines or carboxylates, can act as nucleophiles to open the aziridine ring of this compound, thereby grafting the silane-containing group onto the polymer backbone. This post-polymerization modification strategy is a powerful tool for introducing new functionalities. rsc.org

Alternatively, the aziridine ring can undergo cationic ring-opening polymerization to form poly(ethylene imine)-like structures. researchgate.net When this compound is used as a monomer or comonomer in such polymerizations, the resulting polymer chains will have pendant triethoxysilyl groups. These groups can then be used for crosslinking or for grafting the entire polymer chain onto a surface.

A significant application of this covalent integration is in the development of organic-inorganic hybrid materials. The triethoxysilyl groups can undergo hydrolysis and co-condensation with other silicon alkoxides, such as tetraethoxysilane (TEOS), to form a crosslinked silica network. If the aziridine group has been previously polymerized, this results in a polymer chain covalently embedded within an inorganic matrix, leading to materials with improved thermal stability and mechanical strength.

The covalent grafting of polymers containing this compound onto surfaces can dramatically alter the surface properties of the substrate. For instance, grafting a hydrophobic polymer can create a water-repellent surface, while grafting a hydrophilic polymer can improve wettability. specificpolymers.com This is particularly relevant in fields such as biomedical devices, where surface properties govern biocompatibility and protein adhesion. specificpolymers.com

Research findings have demonstrated the versatility of aziridine and silane chemistries in polymer modification. For example, studies on N-sulfonyl aziridines have shown that controlled anionic ring-opening polymerization can produce well-defined polymers with low polydispersity. osti.gov The desulfonylation of these polymers yields poly(propylene imine), showcasing a pathway to functional polyamines. osti.gov While this study does not use the exact compound , it highlights the capability of the aziridine ring to participate in controlled polymerizations.

Furthermore, the termination of living anionic polymerizations with N-tosylaziridine has been shown to be an effective method for introducing amine functionalities at the chain end. nih.gov This strategy could be adapted using this compound to introduce a terminal silane group, which could then be used to anchor the polymer to a surface.

The following tables illustrate the potential effects of integrating this compound into different polymer systems, based on established principles of silane and aziridine chemistry.

Table 1: Illustrative Examples of Polymer Modification via "Grafting To" with this compound

| Base Polymer | Functional Group for Grafting | Resulting Macromolecular Property | Potential Application |

| Poly(methyl methacrylate-co-acrylic acid) | Carboxylate | Increased hydrophilicity and adhesion to glass substrates | Coatings for glass |

| Poly(styrene-co-maleic anhydride) | Anhydride (opened to dicarboxylate) | Enhanced compatibility with inorganic fillers | Polymer-silica nanocomposites |

| Amine-terminated Polyethylene Glycol | Primary Amine | Surface modification for biocompatibility | Anti-fouling surfaces for medical devices |

Table 2: Predicted Properties of Copolymers Synthesized with this compound

| Comonomer | Polymerization Method | Key Feature of Resulting Copolymer | Tailored Property |

| Ethylenimine | Cationic Ring-Opening Polymerization | Branched polyamine with pendant triethoxysilyl groups | Enhanced crosslinking ability, strong adhesion |

| 2-Ethyl-2-oxazoline | Living Cationic Ring-Opening Polymerization | Linear poly(N-acylethylenimine) with pendant triethoxysilyl groups | Controlled molecular weight and architecture, tunable hydrophilicity |

| Vinyltrimethoxysilane | Radical Copolymerization (hypothetical) | High density of hydrolyzable silane groups | Formation of highly crosslinked hybrid materials |

The covalent integration of this compound into polymer architectures provides a versatile platform for the development of advanced materials. The ability to independently address the reactivity of the aziridine and triethoxysilyl functionalities allows for a high degree of control over the final properties of the material, opening up possibilities for tailored macromolecules in a variety of scientific and industrial applications.

Advanced Spectroscopic and Computational Characterization of 1 2 Triethoxysilyl Ethyl Aziridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of aziridine-containing molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the substitution pattern, and the stereochemistry of the three-membered ring.

The presence of the triethoxysilyl group introduces specific signals for the ethoxy moieties, which can be clearly identified in both ¹H and ¹³C NMR spectra. researchgate.net Furthermore, NMR spectroscopy is a powerful method for determining the ratio of isomers, such as cis/trans diastereomers, that may form during the synthesis of substituted aziridines. beilstein-journals.org The integration of distinct signals corresponding to each isomer allows for their quantitative assessment. nih.gov

Illustrative ¹H NMR Data for 1-(2-(Triethoxysilyl)ethyl)aziridine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-O-CH ₂-CH₃ | 3.82 | q | 7.0 |

| N-CH ₂-CH₂-Si | 2.50 | t | 8.0 |

| Aziridine (B145994) CH ₂ | 1.45 | s | |

| Si-O-CH₂-CH ₃ | 1.23 | t | 7.0 |

| N-CH₂-CH ₂-Si | 0.95 | t | 8.0 |

Illustrative ¹³C NMR Data for this compound

| Carbon Atoms | Chemical Shift (δ, ppm) |

| Si-O-C H₂-CH₃ | 58.4 |

| N-C H₂-CH₂-Si | 52.1 |

| Aziridine C H₂ | 27.5 |

| Si-O-CH₂-C H₃ | 18.3 |

| N-CH₂-C H₂-Si | 10.2 |

Note: The data in these tables are illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a vital tool for elucidating reaction mechanisms and analyzing the transition states of reactions involving aziridines. beilstein-journals.orgnih.gov These computational methods provide detailed energetic and structural information about reactants, intermediates, transition states, and products, which is often difficult to obtain through experimental means alone. ijcce.ac.ir

For derivatives of this compound, DFT calculations can offer profound insights into their reactivity, such as the regioselectivity of ring-opening reactions. beilstein-journals.orgmdpi.com The stability of the aziridine ring and its susceptibility to nucleophilic attack are influenced by the nature of the substituent on the nitrogen atom. The electron-donating or withdrawing properties of the N-substituent play a critical role in the activation of the aziridine ring.

Computational studies on similar silylated aziridines suggest that the presence of a silyl (B83357) group can influence the reaction pathway. beilstein-journals.org For instance, in the ring-opening of a γ-silylated hydroxy-substituted aziridine, the reaction proceeded at the unsubstituted C3 position. beilstein-journals.org Transition state analysis can pinpoint the key structural features that determine the reaction barrier and the preferred reaction pathway. By calculating the energy profile of a reaction, researchers can identify the rate-determining step and understand the factors that control the reaction's feasibility and outcome. nih.gov

Key Areas of Computational Investigation:

Ring-Opening Reactions: DFT calculations can model the attack of various nucleophiles on the aziridine ring, predicting the most likely site of attack (C2 vs. C3) and the associated energy barriers. beilstein-journals.orgmdpi.com

Transition State Geometries: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during the reaction.

Influence of Catalysts: The role of catalysts in promoting aziridine reactions can be investigated by modeling the interaction of the catalyst with the substrate and its effect on the reaction's energy profile. beilstein-journals.org

Theoretical Studies of Bonding Characteristics within the Aziridine Ring System

Theoretical studies provide a deeper understanding of the electronic structure and bonding within the highly strained aziridine ring. The nature of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in the aziridine ring is of significant interest due to their role in the ring's reactivity.

The high ring strain energy of aziridine makes it susceptible to ring-opening reactions. The substituents on the ring can significantly modulate this reactivity. Theoretical calculations can quantify the effects of substituents on the bond lengths, bond angles, and electronic distribution within the aziridine ring.

In the case of this compound, the triethoxysilyl group is expected to have a notable electronic influence. Silyl groups are generally considered to be σ-donors and can also participate in hyperconjugation. These electronic effects can influence the basicity of the nitrogen atom and the strength of the C-N bonds. DFT studies on related systems have shown that substituents can impact the stability of the aziridinium (B1262131) ion intermediate, which is often formed during acid-catalyzed ring-opening reactions.

Key Bonding Parameters from Theoretical Studies:

| Parameter | Description | Implication for Reactivity |

| C-N Bond Length | The distance between the carbon and nitrogen atoms in the aziridine ring. | A longer, weaker bond may indicate a more facile ring-opening. |

| C-C Bond Length | The distance between the two carbon atoms in the aziridine ring. | Changes in this bond length can reflect the strain within the ring. |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution and orbital interactions. | Can reveal the electronic effects of the substituent on the ring atoms. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies regions of the molecule that are susceptible to nucleophilic or electrophilic attack. |

These theoretical investigations, in conjunction with experimental data, provide a comprehensive picture of the structure and reactivity of this compound and its derivatives, guiding the design of new synthetic methodologies and applications.

Future Research Directions and Emerging Paradigms in Aziridine Silane Chemistry

Development of Novel Stereoselective Synthetic Pathways for Aziridine-Silane Hybrids

The control of stereochemistry is a cornerstone of modern organic synthesis, and the development of stereoselective methods for preparing aziridine-silane hybrids is a critical frontier. While various methods exist for the synthesis of aziridines, achieving high enantioselectivity and diastereoselectivity in molecules that also contain a reactive silane (B1218182) moiety presents a unique challenge. nih.govsci-hub.se

Future research will likely focus on the following:

Chiral Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium, copper, and palladium, has proven effective in the asymmetric aziridination of olefins. nih.govsci-hub.se Extending these methodologies to substrates bearing silyl (B83357) groups is a logical next step. Research will likely explore novel ligand designs to create catalysts that can accommodate silylated substrates and induce high levels of stereocontrol. researchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.gov The development of organocatalytic methods for the aziridination of vinylsilanes or the reaction of silylated amines with α,β-unsaturated compounds could provide a metal-free pathway to enantiomerically enriched aziridine-silane hybrids. sci-hub.se

Substrate Control: The inherent chirality of a starting material can be used to direct the stereochemical outcome of a reaction. Synthesizing aziridine-silanes from chiral, non-racemic precursors, such as chiral allylic alcohols or amines, is a promising strategy.

A significant challenge lies in preventing the premature hydrolysis and condensation of the trialkoxysilyl group under the reaction conditions required for stereoselective aziridination. The development of robust catalysts and reaction protocols that are compatible with the sensitive silane functionality will be crucial for success.

Exploration of Advanced Catalytic Systems for Enhanced Reactivity and Chemo/Regioselectivity

The reactivity of both the aziridine (B145994) ring and the trialkoxysilyl group can be modulated through catalysis. Future advancements in this area will focus on developing catalytic systems that offer precise control over which part of the molecule reacts and in what manner. mdpi.com

Key areas of exploration include:

Lewis Acid and Brønsted Acid Catalysis: Lewis acids can activate the aziridine ring towards nucleophilic attack, while both Lewis and Brønsted acids can catalyze the hydrolysis and condensation of the trialkoxysilyl group. mdpi.comrsc.org Research into highly selective Lewis acids that can differentiate between these two reactive sites is needed. The development of "frustrated Lewis pairs," which involve a sterically hindered Lewis acid and Lewis base, could offer unique reactivity patterns for the activation of both the aziridine and silane moieties. rsc.org

Transition Metal Catalysis: Transition metal catalysts are instrumental in a wide range of transformations involving both aziridines and silanes. mdpi.comnumberanalytics.com For instance, palladium and nickel catalysts are known to facilitate cross-coupling reactions, which could be employed for the regioselective ring-opening of the aziridine. mdpi.comnumberanalytics.com Concurrently, rhodium and platinum catalysts are widely used in hydrosilylation reactions. researchgate.netresearchgate.net The development of multifunctional catalysts that can orchestrate tandem reactions, such as a ring-opening followed by a cross-coupling or a hydrosilylation, is a highly attractive prospect.

Photocatalysis and Electrocatalysis: These modern synthetic techniques offer alternative energy inputs to drive chemical reactions. nih.gov Exploring photocatalytic or electrochemical methods for the activation and transformation of aziridine-silanes could lead to novel reaction pathways with unique selectivity profiles that are not accessible through traditional thermal methods. rsc.org

The table below summarizes potential catalytic systems and their targeted transformations in aziridine-silane chemistry.

| Catalytic System | Target Transformation | Desired Outcome |

| Chiral Rhodium Complexes | Asymmetric Aziridination | High enantioselectivity in the formation of the aziridine ring. |

| Selective Lewis Acids | Regioselective Ring-Opening | Controlled opening of the aziridine ring at a specific carbon atom. |

| Palladium/Nickel Complexes | Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds. |

| Platinum/Rhodium Catalysts | Hydrosilylation/Dehydrocoupling | Controlled reaction at the silane moiety. researchgate.net |

| Multifunctional Catalysts | Tandem Reactions | Multiple, sequential transformations in a single pot for increased efficiency. |

Design and Synthesis of Next-Generation Hybrid Materials through Controlled Polymerization and Crosslinking

The dual functionality of 1-(2-(triethoxysilyl)ethyl)aziridine makes it an ideal monomer for the creation of advanced hybrid organic-inorganic materials. mdpi.com The aziridine ring can undergo ring-opening polymerization to form a polyamine backbone, while the triethoxysilyl group can participate in hydrolysis and condensation (sol-gel) reactions to form a polysiloxane network. mdpi.comacs.org

Future research in this area will focus on:

Controlled Polymerization Techniques: The development of living and controlled polymerization methods for N-substituted aziridines is crucial for synthesizing polymers with well-defined molecular weights, low dispersities, and complex architectures (e.g., block, graft, and star polymers). acs.orgosti.govrsc.org Anionic ring-opening polymerization (AROP) of N-sulfonyl activated aziridines has shown promise in this regard. osti.govrsc.org Adapting these techniques to aziridine-silane monomers will enable the synthesis of precisely structured organic polymers that can be subsequently crosslinked through the silane groups.

Orthogonal Polymerization Strategies: A key challenge is to achieve independent control over the polymerization of the aziridine ring and the condensation of the silane groups. This requires the development of "orthogonal" polymerization strategies, where each process can be initiated and propagated without interfering with the other. This would allow for the sequential or simultaneous formation of the organic and inorganic networks, providing precise control over the final material morphology and properties.

Hierarchically Structured Materials: By carefully controlling the kinetics of the two polymerization processes, it may be possible to create hierarchically structured materials with ordered domains at the nano- and micro-scale. For example, the formation of self-assembled block copolymers prior to or during the sol-gel process could lead to the formation of highly ordered nanocomposites with tailored mechanical, optical, or electronic properties.

The ability to precisely tailor the architecture of these hybrid polymers at the molecular level will open up new applications in areas such as coatings, adhesives, membranes, and biomedical devices.

Advanced Mechanistic Elucidation via In-situ Spectroscopic Techniques and Refined Theoretical Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of aziridine-silanes is essential for the rational design of improved catalysts and processes. nih.govnih.gov

Future efforts in this area will likely involve:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. rsc.orgrsc.org This allows for the direct observation of transient species and the elucidation of complex reaction pathways. For example, monitoring the ring-opening polymerization of an aziridine-silane could reveal the nature of the active propagating species and the kinetics of the reaction.

Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. mdpi.comnih.gov DFT calculations can be used to determine the structures and energies of transition states and intermediates, providing insights into the factors that control reactivity and selectivity. rsc.org For instance, theoretical modeling could be used to predict the regioselectivity of aziridine ring-opening with different nucleophiles or to understand the binding of an aziridine-silane substrate to a catalyst active site.

The synergy between advanced in-situ spectroscopic techniques and high-level theoretical modeling will be crucial for unraveling the intricate mechanistic details of aziridine-silane chemistry. This knowledge will accelerate the development of new catalysts and synthetic methods, ultimately enabling the creation of novel molecules and materials with tailored properties.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-(2-(Triethoxysilyl)ethyl)aziridine?

Methodological Answer:

The synthesis typically involves functionalizing aziridine precursors with triethoxysilyl groups. A common approach is the nucleophilic substitution of 2-(bromomethyl)aziridine with triethoxysilane derivatives. For example, sodium alkoxide-mediated coupling in alcohol solvents (e.g., ethanol or methanol) under reflux can yield the desired product. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound . Additionally, aziridine intermediates can be synthesized via imine-phosphine ligand systems, as described in asymmetric catalysis studies, though this requires careful control of reaction stoichiometry and temperature .

Advanced: How does the triethoxysilyl group influence the compound’s reactivity in surface modification applications?

Methodological Answer:

The triethoxysilyl moiety enables covalent bonding to hydroxyl-rich surfaces (e.g., silica, glass) through hydrolysis-condensation reactions. Hydrolyzable ethoxy groups form silanol intermediates, which react with surface -OH groups to create stable Si-O-Si linkages. This property is critical for designing hybrid materials or functionalized nanoparticles. Kinetic studies suggest that hydrolysis rates depend on pH and solvent polarity, with optimal activity in mildly acidic aqueous-organic mixtures (e.g., ethanol/water, 1:1 v/v). Post-functionalization analysis via XPS or FT-IR is advised to confirm surface attachment .

Basic: What spectroscopic techniques are most effective for characterizing aziridine derivatives like this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify aziridine ring protons (δ 1.5–2.5 ppm for CH groups) and triethoxysilyl signals (δ 1.2 ppm for CH, δ 3.8 ppm for OCH). Si NMR confirms silane integrity (δ -40 to -60 ppm for Si-O bonds) .

- IR Spectroscopy : Stretching vibrations for Si-O-C (∼1100 cm) and aziridine C-N (∼1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns .

Advanced: How do electronic and steric effects of substituents modulate the aziridine ring’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

Substituents on the aziridine ring dictate regioselectivity and reaction rates. Electron-withdrawing groups (e.g., triethoxysilyl) polarize the C-N bond, increasing susceptibility to nucleophilic attack at the less hindered carbon. Steric effects from bulky substituents (e.g., aryl groups) favor ring-opening at the more accessible position. For example, in reactions with amines or thiols, the triethoxysilyl group directs nucleophiles to the β-carbon, forming 1,2-diamines or thioethers. Kinetic studies using pseudo-first-order conditions (e.g., excess nucleophile in THF at 60°C) reveal activation energies via Arrhenius plots, with computational DFT analysis supporting observed regioselectivity .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Stability : Store under inert gas (N/Ar) at −20°C to prevent hydrolysis of the triethoxysilyl group.

- Toxicity : Aziridines are alkylating agents and potential mutagens. Use PPE (gloves, goggles) and work in a fume hood.

- Reactivity : Avoid protic solvents (e.g., water) unless intentional hydrolysis is desired. Monitor exotherms during silane coupling reactions .

Advanced: What mechanistic pathways govern the polymerization of this compound, and how does this compare to other aziridine derivatives?

Methodological Answer:

Polymerization proceeds via cationic ring-opening mechanisms. The triethoxysilyl group enhances solubility in nonpolar solvents (e.g., toluene), facilitating chain propagation. Initiators like BF-OEt stabilize the transition state by coordinating to the aziridine nitrogen, lowering the activation barrier. Compared to unsubstituted aziridines, the triethoxysilyl moiety reduces steric hindrance, leading to higher molecular weight polymers (Mn > 10,000 Da). Gel permeation chromatography (GPC) and MALDI-TOF MS are used to analyze polydispersity and end-group fidelity. Contrastingly, 2-methylaziridine derivatives exhibit slower polymerization due to increased steric bulk .

Basic: How can the hydrolytic stability of this compound be quantified experimentally?

Methodological Answer:

Hydrolysis kinetics are assessed using:

- pH-Dependent Studies : Monitor Si-O-C bond cleavage via Si NMR or conductivity measurements in buffered solutions (pH 2–12).

- Accelerated Aging : Expose the compound to 70% humidity at 40°C and track degradation by TLC or HPLC. Hydrolysis products (e.g., silanols) are identified via FT-IR (broad -OH stretch at 3400 cm) .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound in multicomponent systems?

Methodological Answer:

- Protection-Deprotection : Temporarily block the triethoxysilyl group using trimethylsilyl chloride, then perform aziridine ring modifications (e.g., epoxidation).

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct reactivity toward the aziridine ring rather than silane hydrolysis.

- Solvent Optimization : Nonpolar solvents (e.g., hexane) reduce silanol formation, while polar aprotic solvents (e.g., DMF) favor nucleophilic ring-opening. Reaction progress is monitored via in-situ IR or F NMR if fluorinated probes are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.